molecular formula C17H16N2O4S B272160 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B272160
M. Wt: 344.4 g/mol
InChI Key: JUHVIWADULLLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as MTAA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. MTAA is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it has been proposed that 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been found to have low toxicity and is well-tolerated in animal models. Studies have shown that 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide does not affect liver and kidney function, and does not cause any significant changes in blood parameters. 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to have good bioavailability and can cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several advantages for lab experiments, including its low toxicity, good bioavailability, and ability to cross the blood-brain barrier. However, one limitation of 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to investigate the potential of 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide as a therapeutic agent for inflammatory and pain-related disorders, such as rheumatoid arthritis and neuropathic pain. Another direction is to explore the anti-cancer properties of 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide and its potential as a cancer therapy. Furthermore, the development of novel methods for the synthesis of 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide and its analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been synthesized using different methods, including the reaction of indole-2-carboxylic acid with thioacetic acid, followed by oxidation and amidation. Another method involves the reaction of indole-2-carboxylic acid with 5-methyl-2-thiophenecarboxaldehyde, followed by reduction and amidation. These methods have yielded 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide with high purity and good yields.

Scientific Research Applications

2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces pain in animal models. In addition, 2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C17H16N2O4S/c1-10-6-7-14(24-10)13(20)8-17(23)11-4-2-3-5-12(11)19(16(17)22)9-15(18)21/h2-7,23H,8-9H2,1H3,(H2,18,21)

InChI Key

JUHVIWADULLLOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Origin of Product

United States

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